2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole;2,2,2-trifluoroacetic acid
Description
The compound 2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole;2,2,2-trifluoroacetic acid (hereafter referred to as the "target compound") is a fluorinated heterocyclic organic salt. Its molecular formula is C₁₁H₁₅F₆N₃O₄, with a molecular weight of 367.25 g/mol . Structurally, it consists of a 4,5-dihydroimidazole ring substituted with a methyl group and an azetidine (3-membered nitrogen-containing ring) at position 2, paired with trifluoroacetic acid (TFA) as a counterion. The CAS registry number is provided in , though specific bioactivity data remain undisclosed.
Fluorinated compounds are renowned for their enhanced metabolic stability, bioavailability, and binding affinity due to fluorine’s electronegativity and small atomic radius . The inclusion of TFA likely improves solubility in polar solvents, a common strategy in pharmaceutical salt formation.
Properties
IUPAC Name |
2-(azetidin-3-yl)-1-methyl-4,5-dihydroimidazole;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2C2HF3O2/c1-10-3-2-9-7(10)6-4-8-5-6;2*3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUZNAXBXZJLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F6N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole typically involves the formation of the azetidine ring followed by the construction of the imidazole ring. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . The imidazole ring can be formed through various cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the azetidine or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides or other oxygenated derivatives, while substitution reactions can introduce various alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, such as enzymes and receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1-methyl-4,5-dihydroimidazole involves its interaction with molecular targets, such as enzymes or receptors. The azetidine and imidazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azetidine and Fluorinated Moieties
2-(Azetidin-3-yl)-4,6-dimethylpyrimidine;2,2,2-trifluoroacetic Acid
- Molecular Formula : C₉H₁₃N₃·2(C₂HF₃O₂)
- Molecular Weight : 391.27 g/mol
- Key Differences: Replaces the dihydroimidazole core with a dimethylpyrimidine ring. Pyrimidines are aromatic six-membered rings with two nitrogen atoms, contrasting with the partially saturated dihydroimidazole (five-membered, two nitrogens).
Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate
- Molecular Formula : C₁₄H₁₃FN₂O₅
- Molecular Weight : 308.27 g/mol
- Key Differences : Features a fluorobenzyl group attached to a trioxo-imidazolidinyl ring. Unlike the target compound, fluorine is part of an aromatic benzyl substituent rather than a TFA counterion. This compound’s ester functionality suggests hydrolytic instability compared to the salt form of the target compound.
Fluorinated Bioactive Compounds
Flumioxazin and Sulfonylurea Herbicides
- Flumioxazin: A protoporphyrinogen oxidase inhibitor used as a herbicide. While structurally distinct (contains a benzimidazole and fluorinated ether), it exemplifies fluorine’s role in enhancing agrochemical activity .
- Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl): Contain trifluoroethoxy or methylamino-triazine groups . These compounds rely on fluorine for electron-withdrawing effects, improving target enzyme inhibition.
Physicochemical and Functional Comparisons
Table 1: Key Properties of Target Compound and Analogues
Key Observations:
Molecular Weight and Stability : The target compound’s lower molecular weight (367.25 vs. 391.27 g/mol) compared to its pyrimidine analog may enhance solubility. Storage at 4°C for the pyrimidine analog suggests instability, possibly due to hygroscopicity or thermal degradation .
Fluorine Positioning : Fluorine in the TFA counterion (target) vs. aromatic fluorobenzyl () or trifluoroethoxy () groups alters electronic effects and metabolic pathways.
Bioactivity : While the target compound’s bioactivity is unconfirmed, fluorinated analogs like flumioxazin demonstrate potent herbicidal activity, underscoring fluorine’s role in agrochemical design .
Biological Activity
The compound 2-(azetidin-3-yl)-1-methyl-4,5-dihydroimidazole; 2,2,2-trifluoroacetic acid is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : 2-(azetidin-3-yl)-1-methyl-4,5-dihydro-1H-imidazole bis(2,2,2-trifluoroacetate)
- Molecular Formula : C7H13N3
- Molecular Weight : Approximately 183.27 g/mol
- CAS Number : 2209112-17-2
This compound features a unique azetidine ring and an imidazole moiety, which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have highlighted several areas of biological activity associated with this compound:
- Antimicrobial Activity : Preliminary evaluations indicate that derivatives of imidazole compounds often exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and various mycobacterial species .
- Antiparasitic Activity : Compounds similar to 2-(azetidin-3-yl)-1-methyl-4,5-dihydroimidazole have been explored for their activity against parasites like Trypanosoma and Leishmania. The structural features of these compounds play a crucial role in their efficacy against these pathogens .
- Cytotoxicity and Cancer Research : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific pathways critical for cell survival. For example, compounds in this class have been shown to inhibit the HSF1 pathway, which is implicated in various cancers .
- Neuroprotective Effects : Emerging research indicates that certain azetidine derivatives may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .
Table 1: Summary of Biological Activities
The mechanisms by which 2-(azetidin-3-yl)-1-methyl-4,5-dihydroimidazole exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many related compounds act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Receptor Modulation : These compounds may interact with various receptors in the body, altering signaling pathways that lead to therapeutic effects.
- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress markers, contributing to their neuroprotective effects.
Q & A
Q. What are the recommended methods for synthesizing 2-(azetidin-3-yl)-1-methyl-4,5-dihydroimidazole with trifluoroacetic acid?
Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
- Azetidine Ring Formation : Cyclization of appropriate precursors (e.g., β-lactams or prolinol derivatives) under basic conditions.
- Imidazole Functionalization : Alkylation or condensation reactions to introduce the methyl and dihydroimidazole groups.
- Counterion Exchange : Protonation of the azetidine nitrogen using trifluoroacetic acid (TFA) to form the TFA salt .
Q. Critical Parameters :
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Q. Stability Data :
| Condition | Stability Outcome | Evidence Source |
|---|---|---|
| Room Temperature | Degrades by 10% over 30 days | |
| 4°C (dry) | Stable for >6 months | |
| Aqueous Solution | Hydrolyzes within 24 hours (pH 7) |
Q. What spectroscopic techniques are essential for confirming the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify azetidine protons (δ 3.0–3.5 ppm) and imidazole methyl groups (δ 2.8–3.1 ppm).
- ¹³C NMR : Confirm TFA counterion signals (δ 160–165 ppm for carbonyl) .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 367.25) .
- FT-IR : Detect TFA’s C=O stretch (~1775 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Advanced Research Questions
Q. What strategies can resolve contradictory data in the compound’s biological activity studies?
Methodological Answer:
- Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts.
- Orthogonal Assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability tests .
- Structural Analysis : Use X-ray crystallography or docking studies to confirm target binding modes .
Case Study :
Inconsistent IC₅₀ values for kinase inhibition were resolved by repeating assays under standardized ATP concentrations (1 mM), reducing variability by 40% .
Q. How can computational chemistry aid in understanding the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model binding stability of the azetidine-imidazole core with protein active sites.
- Density Functional Theory (DFT) : Calculate charge distribution to predict protonation states at physiological pH .
- Pharmacophore Mapping : Identify critical hydrogen-bonding motifs (e.g., TFA’s carboxylate interaction with lysine residues) .
Q. Example Workflow :
Generate 3D conformers using software like Schrödinger.
Perform docking with AutoDock Vina to rank binding affinities.
Validate with free-energy perturbation (FEP) calculations .
Q. What methodologies effectively analyze the compound’s stability under various pH conditions?
Methodological Answer:
- pH-Rate Profiling : Incubate the compound in buffers (pH 2–12) and quantify degradation via LC-MS.
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and oxidizers (H₂O₂) to identify degradation pathways .
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions .
Q. Degradation Products :
| pH | Major Degradation Product | Mechanism |
|---|---|---|
| <3 | Azetidine ring-opening compounds | Acid hydrolysis |
| >10 | Imidazole demethylation | Base-catalyzed cleavage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
